2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide
Description
2,3-Dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide is a benzamide derivative characterized by a dichlorinated benzene ring substituted with an ethylsulfonyl group at the 4-position and an N-methyl carboxamide moiety. The ethylsulfonyl group is a key functional unit, known for its electron-withdrawing properties, which can enhance chemical stability and influence bioactivity .
Properties
IUPAC Name |
2,3-dichloro-4-ethylsulfonyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3S/c1-3-17(15,16)7-5-4-6(10(14)13-2)8(11)9(7)12/h4-5H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHDCDNNYRXYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide typically involves multiple steps. One common method starts with the preparation of 2,3-dichloro-4-(ethylsulfonyl)benzenecarboxylic acid. This intermediate can be synthesized by reacting 2,3-dichlorobenzoic acid with ethylsulfonyl chloride in the presence of a base such as pyridine .
The next step involves the conversion of the carboxylic acid group to an amide group. This can be achieved by reacting the intermediate with N-methylamine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro groups can be reduced to form the corresponding dechlorinated compounds.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild heating conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated compounds.
Substitution: Compounds with new functional groups replacing the chloro groups.
Scientific Research Applications
2,3-Dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide involves its interaction with specific molecular targets. The chloro and ethylsulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The N-methylbenzenecarboxamide moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Structure : Shares the 2,3-dichlorophenyl group but substitutes the 4-position with an ethoxymethoxy group instead of ethylsulfonyl.
- Properties : The ethoxymethoxy group is less polar than ethylsulfonyl, leading to reduced solubility in aqueous environments. This may limit its systemic mobility in plants compared to sulfonyl-containing analogs.
- Application : Used as a herbicide, targeting broadleaf weeds via inhibition of cell division .
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
- Structure : Contains a sulfonamide group and a triazole ring, differing significantly in the heterocyclic core.
- Properties: The sulfonamide group enhances soil persistence and bioavailability, while the triazole moiety contributes to protoporphyrinogen oxidase (PPO) inhibition.
- Application : Broad-spectrum herbicide with long residual activity .
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide
- Structure : Features a hydroxyl group at the 4-position instead of ethylsulfonyl.
- Application: Not explicitly stated, but hydroxylated benzamides are often intermediates in pharmaceutical synthesis .
Structural and Functional Comparison Table
*Inferred from ethylsulfonyl-containing pesticides in .
Research Findings and Implications
- Ethylsulfonyl vs. Ethoxymethoxy : The ethylsulfonyl group in the target compound likely improves oxidative stability and polarity compared to ethoxymethoxy, enhancing soil mobility and bioavailability in agrochemical applications .
- Sulfonamide vs. Sulfonyl : Sulfentrazone’s sulfonamide group confers different binding kinetics (e.g., PPO inhibition) compared to the ethylsulfonyl group, which may interact with alternative enzyme targets .
- Hydroxyl vs. Sulfonyl : Hydroxyl-substituted analogs () are more reactive but less stable, making them less suitable for field applications requiring environmental persistence .
Biological Activity
2,3-Dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H12Cl2N2O3S
- Molecular Weight : 307.19 g/mol
The biological activity of this compound is believed to stem from its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduces edema in inflammatory models |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as a therapeutic agent for bacterial infections.
- Cancer Cell Line Study : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent increase in apoptotic markers. Flow cytometry analysis indicated that concentrations above 20 µM resulted in over 30% apoptosis compared to control groups.
- Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema by 40% after four hours compared to untreated controls, highlighting its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
